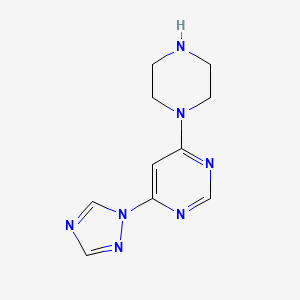

4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-piperazin-1-yl-6-(1,2,4-triazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N7/c1-3-16(4-2-11-1)9-5-10(14-7-13-9)17-8-12-6-15-17/h5-8,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCUUYYWCBKJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC(=C2)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is the tubulin protein. Tubulin is a globular protein and is the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining the structure of the cell and also in cell division.

Mode of Action

4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine interacts with its target, tubulin, by binding to the colchicine binding site of the protein. This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation and function of the microtubules. This leads to cell cycle arrest at the sub-G1 and G2/M phase.

Biochemical Pathways

The interaction of 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine with tubulin affects the microtubule dynamics, a critical process in cell division. The disruption of microtubule formation leads to cell cycle arrest, preventing the cells from dividing. This can lead to apoptosis, or programmed cell death.

Pharmacokinetics

The compound is predicted to have drug-like properties, suggesting it may be well-absorbed and distributed in the body, metabolized to some extent, and eventually excreted.

Result of Action

The result of the action of 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is the induction of apoptosis in cells. This is evidenced by the inhibition of colony formation in BT-474 cells by the compound in a concentration-dependent manner. The compound has shown cytotoxic activity against several cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells.

Biological Activity

4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is C10H13N7, with a molecular weight of 231.26 g/mol. The compound features a piperazine moiety and a triazole ring, which are known for their pharmacological significance.

Antimicrobial Activity

Research indicates that compounds containing triazole and piperazine structures exhibit antimicrobial properties. A study highlighted that similar triazole derivatives have shown activity against various bacterial strains, suggesting that 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine could possess similar antibacterial effects .

Antifungal and Antiviral Properties

Triazole derivatives are commonly associated with antifungal and antiviral activities. The presence of the triazole ring in this compound may contribute to these effects. Studies on related compounds have demonstrated significant antiviral activities, indicating potential therapeutic applications in treating viral infections .

Neuroprotective and Anti-inflammatory Effects

Recent research has explored the neuroprotective and anti-inflammatory properties of triazole-pyrimidine hybrids. In vitro studies revealed that certain derivatives exhibited significant anti-neuroinflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide production in human microglia cells . These findings suggest that 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine may also have neuroprotective potential.

Synthesis and Evaluation

A series of novel triazole-pyrimidine compounds were synthesized and evaluated for their biological activities. Among these, certain derivatives demonstrated promising results in reducing apoptosis markers in neuronal cells and inhibiting inflammatory pathways .

Molecular Docking Studies

Molecular docking studies have shown favorable interactions of triazole-pyrimidine derivatives with key proteins involved in inflammatory responses. These interactions suggest a mechanism through which the compound may exert its biological effects .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-1H-triazole | Triazole ring | Antifungal |

| 4-Piperidinopiperidine | Piperazine moiety | Antidepressant |

| 3-Methylpyridazine | Pyridazine structure | Antimicrobial |

This table summarizes the structural features and biological activities of compounds related to 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine, highlighting the significance of its unique structure in enhancing biological activity.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

- Structure : 4-(1H-1,2,4-Triazol-1-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyrimidine

- Molecular Formula : C17H16F3N7O2S

- Molar Mass : 439.41 g/mol

- Key Differences : The piperazine ring is modified with a 4-(trifluoromethyl)benzenesulfonyl group. This sulfonyl substituent enhances polarity and may improve solubility in aqueous media compared to the unsubstituted piperazine in the target compound. However, the increased molecular weight and bulkiness could reduce membrane permeability .

Heterocyclic Core Modifications

3-(Piperazin-1-yl)-6-(1H-1,2,4-Triazol-1-yl)Pyridazine ():

- Structure : Pyridazine core (two adjacent nitrogen atoms) instead of pyrimidine.

- Molecular Formula : C10H12N8

- Molar Mass : 244.26 g/mol

- However, pyridazine derivatives are often less thermally stable than pyrimidines, which may limit synthetic scalability .

Triazole Replacement with Pyrazole

4-(3-Methyl-1H-Pyrazol-1-yl)-6-(Piperazin-1-yl)Pyrimidine ():

- Structure : 1,2,4-Triazole replaced with a 3-methylpyrazole .

- Molecular Formula : C12H16N6

- Molar Mass : 244.30 g/mol

- Key Differences : The pyrazole’s methyl group introduces steric hindrance, which may reduce binding affinity to targets requiring planar triazole interactions. Pyrazole’s reduced hydrogen-bonding capacity compared to triazole could also diminish activity in enzyme inhibition .

Halogenated Derivatives

3-(6-Chloro-5-Fluoropyrimidin-4-yl)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-Triazol-1-yl)Butan-2-ol Hydrochloride ():

- Structure: Pyrimidine core with halogen atoms (Cl, F) and a butanol side chain.

- Molecular Formula: Not explicitly listed (estimated C16H14ClF3N5O·HCl).

- The butanol side chain adds stereochemical complexity, which could improve target specificity but complicate synthesis .

Research Findings and Implications

- BJ05054 : The sulfonyl group improves solubility but may hinder blood-brain barrier penetration, limiting CNS applications .

- Pyridazine Analog : Adjacent nitrogen atoms in the core enhance interactions with polar residues in enzymes but may destabilize the compound under acidic conditions .

- Pyrazole Analog : Methyl substitution reduces off-target binding but may lower efficacy in triazole-dependent pathways .

- Halogenated Derivatives : While fluorine and chlorine enhance pharmacokinetics, their environmental persistence and toxicity require careful evaluation .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves:

- Construction of the pyrimidine core with appropriate leaving groups or reactive sites.

- Introduction of the piperazine substituent via nucleophilic substitution or amination.

- Formation or attachment of the 1,2,4-triazole ring through cyclization reactions from hydrazine derivatives or thiosemicarbazides.

This sequence ensures the correct placement of both heterocyclic substituents on the pyrimidine ring.

Preparation of the Pyrimidine Intermediate

A common approach starts with the synthesis of substituted pyrimidines such as ethyl 4-(4-substituted phenyl)-6-methylpyrimidine derivatives, which can be functionalized further:

- Method: Condensation of substituted aldehydes with ethyl acetoacetate and urea in ethanol under acidic reflux conditions yields tetrahydropyrimidine intermediates. Subsequent chlorination with phosphorus oxychloride converts these to 2-chloro-4-(substituted phenyl)-6-methylpyrimidines, activating the ring for nucleophilic substitution.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Aldehyde + ethyl acetoacetate + urea, EtOH, HCl, reflux 5-6 h | Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 60-70 |

| 2 | Phosphorus oxychloride, reflux 3-4 h, 105°C | Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate | 70-72 |

Synthesis of the 1,2,4-Triazole Ring and Its Attachment

The 1,2,4-triazole ring is typically synthesized via cyclization of hydrazinecarboxamide or thiosemicarbazide intermediates:

Method: Hydrazine derivatives react with appropriate isothiocyanates or imidamide compounds to form hydrazinecarboxamides, which upon cyclization yield 1,2,4-triazole rings. This process can be done in acidic or basic media, often involving heating or reflux.

The 1,2,4-triazole substituent can then be attached to the pyrimidine either by direct substitution or via linker groups.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Intermediate/Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyrimidine ring formation | Substituted aldehyde, ethyl acetoacetate, urea | EtOH, HCl, reflux 5-6 h | Tetrahydropyrimidine intermediate | 60-70 |

| 2 | Chlorination | Tetrahydropyrimidine intermediate | POCl3, reflux 3-4 h, 105°C | 2-Chloropyrimidine derivative | 70-72 |

| 3 | Nucleophilic substitution | 2-Chloropyrimidine, piperazine | K2CO3, CHCl3, reflux 5 h | 4-(piperazin-1-yl)-6-substituted pyrimidine | 55-60 |

| 4 | 1,2,4-Triazole synthesis | Hydrazine derivatives + isothiocyanates | Reflux, acidic/basic media | 1,2,4-Triazole intermediates | 52-95 |

| 5 | Coupling/attachment | Pyrimidine-piperazine intermediate + triazole | Appropriate coupling conditions | 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine | Variable |

Detailed Research Findings and Notes

Protecting Groups and Functionalization: Some synthetic routes employ protecting groups on phenols or amines to control reactivity during O-alkylation or amination steps. For example, phenylmethyl or 2-methylethenyl radicals are used as protecting groups, which are later removed by catalytic hydrogenation or acidic hydrolysis.

Cyclization Conditions: The cyclization to form the 1,2,4-triazole ring often requires heating or melting the hydrazinecarboxamide with substituted imidamides in solvents like water or acetic acid. This step is crucial for ring closure and high yields.

Solvent and Base Selection: Polar solvents such as 1,4-dioxane, tetrahydrofuran, or halogenated hydrocarbons (e.g., dichloromethane, chloroform) are preferred for substitution and cyclization reactions. Bases like pyridine or N,N-diethylethanamine neutralize released acids and improve reaction efficiency.

Yields and Purification: Yields vary depending on the step but generally range from 50% to over 90%. Purification is commonly achieved by column chromatography using ethyl acetate/petroleum ether mixtures or by recrystallization.

Summary Table of Key Preparation Steps

| Preparation Step | Key Reaction Type | Typical Conditions | Yield Range (%) | Remarks |

|---|---|---|---|---|

| Pyrimidine core synthesis | Condensation + cyclization | EtOH, HCl reflux; POCl3 chlorination | 60-72 | Formation of activated pyrimidine |

| Piperazine substitution | Nucleophilic substitution | K2CO3, CHCl3, reflux | 55-60 | Introduction of piperazine substituent |

| 1,2,4-Triazole ring synthesis | Cyclization of hydrazine derivatives | Acidic/basic media, heating | 52-95 | Formation of triazole ring |

| Final coupling | Substitution or coupling | Solvent and base dependent | Variable | Assembly of final target compound |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine can react with a halogenated pyrimidine intermediate at the 4-position, followed by triazole introduction at the 6-position via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% CuI) critically affect regioselectivity and yield. Evidence from analogous pyrimidine-triazole syntheses suggests monitoring reaction progress via TLC or HPLC to optimize conditions .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the 3D structure, as seen in related piperazine-pyrimidine derivatives . Complementary techniques include:

- NMR : H/C NMR to verify substituent positions (e.g., piperazine N-H protons at δ 2.5–3.5 ppm, triazole protons at δ 8.0–9.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks.

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : While direct data on this compound is limited, structurally related pyrimidine-triazole hybrids exhibit antiviral, antibacterial, and kinase inhibitory activities. For example, trisubstituted pyrimidines with triazole moieties show potent HIV-1 inhibition (IC < 100 nM) in enzymatic assays . Piperazine derivatives are also explored for CNS targets due to their blood-brain barrier permeability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) can predict favorable reaction pathways and transition states. For instance, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by simulating solvent effects, catalyst interactions, and regioselectivity trends. Virtual screening of substituents (e.g., modifying triazole or piperazine groups) can prioritize synthetic targets with desired properties .

Q. What strategies resolve contradictory data in biological activity assays (e.g., divergent IC values across studies)?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times) or compound stability. To address this:

- Standardize Assays : Use validated cell lines (e.g., HEK293 for kinase assays) and control for pH/temperature.

- Stability Testing : Perform HPLC-MS post-assay to confirm compound integrity.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyridazine-piperazine derivatives ) to identify trends. Evidence from contested methodologies highlights iterative feedback between experimental and computational data .

Q. What is the mechanistic basis for its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking and MD simulations can elucidate binding modes. For example, the triazole moiety may form hydrogen bonds with catalytic residues (e.g., in HIV-1 reverse transcriptase), while the piperazine group enhances solubility and target engagement. Competitive inhibition assays (e.g., with ATP analogs) and site-directed mutagenesis validate computational predictions .

Q. How does structural modification (e.g., piperazine alkylation or triazole substitution) impact pharmacokinetics?

- Methodological Answer :

- Piperazine Modifications : N-methylation reduces basicity, improving metabolic stability (e.g., CYP450 resistance).

- Triazole Substitutions : Electron-withdrawing groups (e.g., -CF) enhance target affinity but may reduce solubility.

- ADME Profiling : Use in vitro models (e.g., Caco-2 permeability, microsomal stability) to balance potency and bioavailability. Data from related compounds suggest logP < 3.5 optimizes membrane permeability .

Key Research Gaps

- In Vivo Efficacy : Limited data on toxicity profiles and pharmacokinetics in animal models.

- Target Specificity : Unclear off-target effects (e.g., serotonin receptor binding due to piperazine).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.